molecular formula C35H26Cl2N2O2S B2598957 5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole CAS No. 478033-26-0

5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole

Cat. No.: B2598957
CAS No.: 478033-26-0
M. Wt: 609.57
InChI Key: GRUVQFDXXZUIKQ-NNLKUIAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole is a useful research compound. Its molecular formula is C35H26Cl2N2O2S and its molecular weight is 609.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Docking Studies and Crystal Structure Analysis

Research on tetrazole derivatives, such as the study by Al-Hourani et al. (2015), involves X-ray crystallography and docking studies to understand molecular interactions, specifically targeting the cyclooxygenase-2 enzyme. Such studies are crucial for drug design and understanding molecular binding mechanisms (Al-Hourani et al., 2015).

Antiviral Activity

Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid and evaluated their antiviral activities, showcasing the application of such compounds in developing antiviral drugs (Chen et al., 2010).

Synthetic Methodologies

Research also focuses on developing synthetic methodologies for creating novel compounds with potential biological activities. Liu et al. (2006) designed and synthesized derivatives via the aza-Wittig reaction, highlighting the synthetic chemistry applications of such complex molecules (Liu et al., 2006).

Antitubercular and Antimalarial Agents

Akhaja and Raval (2012) synthesized tetrahydropyrimidine–isatin hybrids evaluated for their anti-tubercular and antimalarial activity, indicating the role of structurally complex molecules in addressing global health challenges (Akhaja & Raval, 2012).

Experimental and Theoretical Studies on Schiff Base Type Compounds

Kusmariya and Mishra (2015) conducted synthesis, DFT, docking, and fluorescence studies on Schiff base compounds, showing the integration of experimental and computational methods to explore the properties of chemical compounds (Kusmariya & Mishra, 2015).

Macroheterocycles Containing Phosphorus and Nitrogen

Babu et al. (2007) explored the synthesis of novel macroheterocycles, demonstrating the creation of complex cyclic structures for potential applications in material science or as catalysts (Babu et al., 2007).

Properties

IUPAC Name

[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H26Cl2N2O2S/c1-23-7-18-30(19-8-23)42-34-26(22-38-41-35(40)25-9-12-27(36)13-10-25)11-20-32-31(34)21-33(24-5-3-2-4-6-24)39(32)29-16-14-28(37)15-17-29/h2-10,12-19,21-22H,11,20H2,1H3/b38-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUVQFDXXZUIKQ-NNLKUIAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C=NOC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(CCC3=C2C=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/C=N/OC(=O)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H26Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.